molecular formula C26H22N4O3S B2540714 N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536704-53-7

N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2540714
CAS No.: 536704-53-7
M. Wt: 470.55
InChI Key: GREIRNGQHZNKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a p-tolyl group (methylphenyl) and at the 2-position with a thioacetamide linker bearing a 4-methoxyphenyl moiety. Its synthetic route likely involves nucleophilic substitution between a pyrimidoindole thiol and a chloroacetamide intermediate, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-7-11-18(12-8-16)30-25(32)24-23(20-5-3-4-6-21(20)28-24)29-26(30)34-15-22(31)27-17-9-13-19(33-2)14-10-17/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIRNGQHZNKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-cancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group and a pyrimidoindole moiety. The presence of sulfur in the thioacetamide linkage is significant for its biological interactions.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of various derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

CompoundCell LineIC50 (µM)Reference
HarmineHCT-1162.40 ± 0.12
Compound AHepG231.9
Compound BHCT-11632.2

The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance anti-proliferative activity, while electron-donating groups tend to decrease it.

2. Enzyme Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in the cholinergic system and is a target for Alzheimer's disease treatment.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Moderate Inhibition0.35 ± 0.10
Butyrylcholinesterase (BChE)Moderate Inhibition1.18 ± 0.31

The inhibition of AChE suggests that this compound may have therapeutic potential in treating neurodegenerative diseases like Alzheimer's disease .

3. Antimicrobial Activity

Preliminary tests have indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a study investigating the cytotoxic effects of related compounds on cancer cell lines, it was found that modifications in the phenyl ring significantly influenced the IC50 values, suggesting a strong correlation between structural changes and biological activity.

Case Study 2: AChE Inhibition
A series of experiments demonstrated that certain derivatives exhibited promising AChE inhibition profiles comparable to established inhibitors, indicating potential for further development as cognitive enhancers or neuroprotective agents.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity:
Compounds with similar structures have shown promising antimicrobial effects against various pathogens. For instance, derivatives have exhibited significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

2. Anti-inflammatory Effects:
Certain studies have demonstrated that similar compounds can modulate cytokine production in immune cells. For example, some derivatives have been shown to influence the release of interleukin-6 (IL-6) and other cytokines in murine dendritic cells.

3. Antitumor Activity:
Research has suggested that pyrimidine derivatives can possess antitumor properties by inducing apoptosis in cancer cells. The structure of the compound may play a role in its ability to interact with cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Activity Type Pathogen/Cell Type Effect Observed
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
AntimicrobialCandida albicansSignificant inhibition
Anti-inflammatoryMurine dendritic cellsModulation of IL-6 release
AntitumorCancer cell linesInduction of apoptosis

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the core structure can significantly impact the biological activity of the compound. Key findings include:

  • The thioacetamide moiety enhances interaction with biological targets.
  • Substituents on the pyrimidine ring can alter solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives with electron-donating groups exhibited enhanced activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that certain derivatives could significantly reduce IL-6 levels in activated murine dendritic cells, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 3: Antitumor Activity

A series of compounds related to N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide were tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Pyrimido[5,4-b]indole vs. Quinazolinone: describes quinazolinone-based analogs (e.g., compounds 11–16) with sulfamoylphenyl substituents, which exhibit antimicrobial activity. In contrast, the pyrimidoindole core in the target compound may favor interactions with Toll-Like Receptor 4 (TLR4), as suggested by studies on related pyrimidoindoles ().
  • Thieno[3,2-d]pyrimidine Core: Compound 266 () replaces the pyrimidoindole with a thienopyrimidine scaffold, targeting CK1δ inhibition. This highlights the role of the core structure in determining biological target specificity.

Substituent Variations

3-Position Substitutents
  • 3-Methoxyphenyl () :
    The electron-donating methoxy group may increase electronic density, altering receptor affinity.
  • Sulfamoylphenyl () :
    Introduces hydrogen-bonding capability, critical for antimicrobial activity.
N-Substituent on Acetamide
  • 4-Methoxyphenyl (Target Compound) :
    Improves solubility via the methoxy group’s polarity.
  • 4-(Trifluoromethoxy)phenyl () :
    The electron-withdrawing trifluoromethoxy group may enhance metabolic stability.

Functional Group Modifications

  • Thioacetamide vs. Sulfonyl/Sulfinyl :
    The target compound’s thioether linkage is less oxidized than sulfonyl (, Compound 2) or sulfinyl (Compound 3) derivatives, which may reduce metabolic stability but preserve reactivity for covalent binding.
  • Ester Derivatives () :
    Perfluorophenyl esters (e.g., Compound 6) are more electrophilic, enabling prodrug strategies.

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight (g/mol) ~495 (estimated) 536 (RN: 536706-70-4) 537 (RN: 537667-98-4)
logP (Predicted) ~3.5 ~4.1 (4-ethylphenyl substituent) ~4.3 (CF3O group)
Key Functional Groups Thioacetamide, p-tolyl 3-Methoxyphenyl, ethylphenyl Trifluoromethoxy, methyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.